Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.
Ivermectin B1a
CAS No.: 70288-86-7
Cat. No.: VC0531049
Molecular Formula: C48H74O14
Molecular Weight: 875.1 g/mol
Purity: >90% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 70288-86-7 |
---|---|
Molecular Formula | C48H74O14 |
Molecular Weight | 875.1 g/mol |
IUPAC Name | (1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Standard InChI | InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Standard InChI Key | AZSNMRSAGSSBNP-TYECJXEWSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
SMILES | CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Canonical SMILES | CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Molecular Architecture
Ivermectin B1a (C₄₈H₇₄O₁₄) features a 16-membered macrocyclic lactone core with strategic modifications that enhance its stability and bioavailability compared to parent avermectins . The dihydroxycyclohexene moiety at positions 22-23 distinguishes it structurally from avermectin B1a, while the sec-butyl group at position 25 differentiates it from the minor ivermectin component B1b (25-isopropyl) .
Table 1: Key Physicochemical Parameters of Ivermectin B1a
Property | Value |
---|---|
Molecular Weight | 875.093 g/mol |
Empirical Formula | C₄₈H₇₄O₁₄ |
Solubility (Organic) | Ethanol, DMSO, DMF |
Aqueous Solubility | <1 mg/mL |
CAS Registry | 71827-03-7 |
Data derived from chemical characterization studies .
Stability and Solubility Profile
The compound exhibits marked lipophilicity (logP ≈ 4.2) that facilitates blood-brain barrier penetration, though this property necessitates formulation strategies for clinical applications . Stability analyses indicate degradation thresholds at temperatures exceeding 150°C, with optimal storage conditions at -20°C under inert atmosphere .
Pharmacological Mechanisms and Target Engagement
Antiparasitic Action
Ivermectin B1a exerts its primary anthelmintic effect through allosteric modulation of glutamate-gated chloride channels (GluCls) in nematode neuromuscular junctions . This interaction increases chloride ion permeability, causing flaccid paralysis and eventual parasite death . Notably, the B1a component demonstrates species-selective binding affinity, showing 300-fold greater potency for Caenorhabditis elegans GluCls compared to mammalian homologs .
Antineoplastic Activity and Molecular Targets
PAK1 Kinase Modulation
Ivermectin B1a demonstrates nanomolar affinity (IC₅₀ = 32 nM) for p21-activated kinase 1 (PAK1), a critical regulator of tumor cell proliferation and metastasis . In hormone-resistant breast cancer models (MDA-MB-231), PAK1 inhibition correlates with 74% reduction in cell migration (p < 0.001) and G1/S cell cycle arrest .
Wnt/β-Catenin Pathway Antagonism
Colorectal cancer studies reveal B1a-mediated suppression of Wnt signaling through:
-
Downregulation of LGR5 (3.2-fold) and ASCL2 (4.7-fold) expression
-
β-catenin nuclear translocation inhibition (EC₅₀ = 1.8 μM)
-
Synergistic activity with 5-fluorouracil (Combination Index = 0.38)
Table 2: Anticancer Efficacy Across Tumor Models
Cancer Type | Model System | Effective Concentration | Outcome Metric |
---|---|---|---|
Glioblastoma | U87 Cells | 5 μM | 62% Apoptosis Induction |
Ovarian Carcinoma | SKOV3 Xenograft | 2 mg/kg/day | 78% Tumor Volume Reduction |
Metastatic Melanoma | A375 Cells | 10 μM | EMT Inhibition (E-cad ↑ 4x) |
Data synthesized from preclinical investigations .
Pharmacokinetic Considerations and Metabolic Fate
Absorption and Distribution
The compound's high lipid solubility confers 92% oral bioavailability in murine models, with peak plasma concentrations (Cₘₐₓ) of 38 ng/mL achieved within 4 hours post 10 mg/kg administration . Tissue distribution studies show preferential accumulation in liver (12.3 μg/g) and adipose tissue (9.8 μg/g), with limited CNS penetration (brain:plasma ratio 0.03) .
Metabolic Pathways
Cytochrome P450 3A4 mediates primary oxidation at the C6-C8a bond, generating 24-hydroxymetabolites excreted via biliary pathways . The elimination half-life (t₁/₂) ranges from 16-28 hours across species, with <5% renal clearance observed .
Current Challenges and Future Directions
Component-Specific Activity Differentiation
Despite constituting 80% of therapeutic ivermectin formulations, B1a's individual contributions remain poorly characterized . Notable exceptions include:
-
Schistosomicidal Activity: B1a shows minimal efficacy (EC₅₀ > 10 μM) compared to B1b (EC₅₀ = 0.3 μM)
-
P-Glycoprotein Inhibition: B1a demonstrates 3-fold greater potency than B1b in reversing multidrug resistance (MDR1 EC₅₀ = 1.2 μM)
Therapeutic Optimization Strategies
Ongoing research priorities include:
-
Development of B1a-enriched formulations (>95% purity)
-
Nanoencapsulation to enhance aqueous solubility (current maximum: 0.8 mg/mL)
-
Combinatorial regimens with immune checkpoint inhibitors
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume